BenchChemオンラインストアへようこそ!

BIIL-260 hydrochloride

Receptor binding affinity BLT1 antagonist Neutrophil pharmacology

BIIL-260 hydrochloride is the active metabolite of BIIL 284, offering direct pharmacology without esterase-dependent activation. Its sub-nanomolar Ki (1.7 nM) and IC50 (0.82 nM) deliver 4-94x higher affinity than LY293111, CP-105696, or U-75302. Unique inverse agonist binding at the BLT1 sodium allosteric site—confirmed by X-ray crystallography and cryo-EM—makes it essential for GPCR structural biology, competitive binding, Ca²⁺ mobilization, and neutrophil chemotaxis studies requiring precise BLT1 vs. BLT2 discrimination. Eliminate prodrug variability; choose the direct active metabolite for reproducible results.

Molecular Formula C30H31ClN2O3
Molecular Weight 503.0 g/mol
Cat. No. B10775223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIIL-260 hydrochloride
Molecular FormulaC30H31ClN2O3
Molecular Weight503.0 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl
InChIInChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H
InChIKeyKYFHIWXKXUSXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIIL-260 Hydrochloride: A High-Affinity BLT1 Antagonist with Distinctive Structural Pharmacology for LTB4 Receptor Research


BIIL-260 hydrochloride (CAS 192581-24-1) is a potent, orally active, long-acting leukotriene B4 (LTB4) receptor antagonist . It is the bioactive metabolite of the prodrug BIIL 284 and interacts with the BLT1 receptor in a saturable, reversible, and competitive manner [1]. Unlike conventional LTB4 antagonists, BIIL-260 exhibits inverse agonist activity, stabilizing the inactive state of BLT1 by targeting the sodium-binding site of the receptor, a unique binding mode among GPCR-targeting compounds .

BIIL-260 Hydrochloride: Why Generic Substitution with Other LTB4 Antagonists Fails in Mechanistic and Translational Studies


LTB4 receptor antagonists constitute a chemically and pharmacologically heterogeneous class with marked differences in receptor binding affinity, functional potency, selectivity for BLT1 versus BLT2, mechanism of antagonism (competitive vs. noncompetitive vs. inverse agonism), and oral bioavailability [1]. BIIL-260 differs from alternatives such as LY293111, CP-105696, and U-75302 across multiple quantitative dimensions, including a unique inverse agonist binding mode targeting the sodium-binding site of BLT1 rather than the orthosteric LTB4 pocket [2]. Generic substitution without understanding these specific differentiators risks selecting a compound with inappropriate potency, off-target profile, or mechanistic properties for the intended experimental system [3].

BIIL-260 Hydrochloride: Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


BIIL-260 Hydrochloride Demonstrates Superior Binding Affinity (Ki = 1.7 nM) for Human Neutrophil LTB4 Receptors Versus LY293111, CP-105696, and U-75302

BIIL-260 exhibits a Ki value of 1.7 nM for the LTB4 receptor on isolated human neutrophil cell membranes [1]. This binding affinity is substantially higher than comparator compounds evaluated under similar conditions: LY293111 shows Ki = 7.1 nM on guinea pig lung membranes [2], CP-105696 shows Ki = 17.7 nM on murine LTB4 receptors (cross-study comparable) [3], and U-75302 shows Ki = 159 nM on guinea pig lung membranes . The approximately 4-fold to 94-fold difference in Ki values positions BIIL-260 as the highest-affinity option among these comparators for LTB4 receptor binding assays.

Receptor binding affinity BLT1 antagonist Neutrophil pharmacology

BIIL-260 Hydrochloride Exhibits Sub-Nanomolar Functional Potency (IC50 = 0.82 nM) in Inhibiting LTB4-Induced Ca2+ Release in Human Neutrophils, Outperforming LY293111 and CP-105696 in Comparable Functional Assays

BIIL-260 potently inhibits LTB4-induced intracellular Ca2+ release in human neutrophils with an IC50 of 0.82 nM [1]. In comparable functional assays measuring Ca2+ mobilization in human neutrophils, LY293111 exhibits an IC50 of 32 nM for neutrophil aggregation and 20 nM for chemiluminescence [2], while CP-105696 shows an IC50 of 940 nM for Ca2+ mobilization in human monocytes [3]. BIIL-260 is approximately 39-fold more potent than LY293111 in the most relevant functional comparator (neutrophil Ca2+ release vs. neutrophil aggregation) and over 1,000-fold more potent than CP-105696 in monocyte Ca2+ mobilization assays, demonstrating superior functional antagonism at the cellular level.

Functional antagonism Calcium mobilization Neutrophil activation

BIIL-260 Hydrochloride Acts as an Inverse Agonist at BLT1, Stabilizing the Inactive State via Sodium-Binding Site Interaction — A Unique Mechanism Among LTB4 Antagonists

BIIL-260 is an inverse agonist of BLT1, stabilizing the receptor in its inactive conformation [1]. This is mechanistically distinct from the competitive antagonism exhibited by CP-105696 at high-affinity receptors (noncompetitive antagonist behavior) [2] and the antagonism shown by U-75302, which lacks inverse agonist activity at BLT1 . Structural studies reveal that BIIL-260 binds to the sodium-binding site of BLT1 rather than the orthosteric LTB4-binding pocket, making it the first example of a GPCR ligand targeting this allosteric sodium site [1]. Neither LY293111 nor CP-105696 has been reported to share this binding mode or inverse agonist profile.

Inverse agonism GPCR pharmacology BLT1 structural biology

BIIL-260 Hydrochloride Demonstrates High Selectivity for BLT1 Over BLT2 Receptors, in Contrast to U-75302 Which Also Shows BLT1 Selectivity but with 94-fold Lower Affinity

BIIL-260 is described as a selective BLT1 receptor antagonist with high affinity for the LTB4 receptor . U-75302, a comparator compound, also exhibits BLT1 selectivity, showing Ki = 159 nM on guinea pig lung membranes with no antagonism of [3H]-LTB4 binding to human BLT2 receptors . However, BIIL-260's Ki of 1.7 nM represents a 94-fold higher binding affinity for BLT1 than U-75302, while maintaining similar BLT1-over-BLT2 selectivity. CP-105696 has been reported to show selectivity for LTB4 receptors over other chemotactic factor receptors (C5a, IL-8, PAF) at concentrations up to 10 μM [1], but comparative selectivity data for BLT2 are not available for this compound.

Receptor selectivity BLT1 vs BLT2 Off-target profiling

BIIL-260 Hydrochloride is the Bioactive Metabolite of BIIL 284, Enabling Direct Use in In Vitro Systems Without Prodrug Conversion Requirements

BIIL-260 is the direct bioactive metabolite of the prodrug BIIL 284 (amelubant) [1]. The prodrug BIIL 284 exhibits negligible binding to the LTB4 receptor (Ki = 221 nM in vital cells, Ki = 230 nM in membranes) and requires esterase-mediated conversion to BIIL-260 to achieve high-affinity receptor binding (Ki = 1.7 nM) [1]. In contrast, CP-105696 and LY293111 are administered as active compounds without prodrug conversion [2][3]. For in vitro experiments, BIIL-260 eliminates the variable of prodrug activation efficiency, which can differ across cell types and species due to varying esterase expression, providing more reproducible and interpretable data in cellular assays.

Active metabolite Prodrug pharmacology In vitro assay development

BIIL-260 Hydrochloride: Best Research and Industrial Application Scenarios for Scientific and Procurement Decision-Making


High-Sensitivity BLT1 Receptor Binding and Functional Antagonism Assays

BIIL-260's sub-nanomolar Ki (1.7 nM) and functional IC50 (0.82 nM) make it the optimal selection for competitive binding assays and Ca2+ mobilization studies requiring detection of subtle changes in receptor occupancy or LTB4 signaling [1]. Its 4-fold to 94-fold higher affinity compared to LY293111, CP-105696, and U-75302 enables experiments at lower compound concentrations, minimizing DMSO carryover and reducing off-target interactions [2][3].

Structural Biology and GPCR Inverse Agonism Studies

BIIL-260 is uniquely suited for structural biology investigations of BLT1 due to its binding to the sodium-binding allosteric site, a feature not shared by orthosteric LTB4 antagonists [1]. This binding mode, confirmed by X-ray crystallography and cryo-EM, makes BIIL-260 essential for studies of GPCR sodium site pharmacology, inverse agonism mechanisms, and structure-based drug design targeting BLT1 inactive state stabilization [1].

In Vitro Neutrophil and Leukocyte Functional Assays Without Prodrug Activation Variability

For laboratories conducting LTB4-induced neutrophil activation, chemotaxis, or Mac-1 expression assays, BIIL-260 provides consistent pharmacology without the esterase-dependent activation required for the prodrug BIIL 284 [1]. Direct use of the active metabolite eliminates interspecies and intercellular variability in esterase expression, improving experimental reproducibility across different cell lines and primary cell preparations [1].

BLT1-Selective Pathway Dissection in Inflammation and Immunology Research

BIIL-260's high selectivity for BLT1 over BLT2, combined with its 94-fold higher affinity than the BLT1-selective U-75302, makes it the preferred tool compound for studies requiring clear discrimination between BLT1-mediated and BLT2-mediated LTB4 effects [2]. This is particularly critical in inflammation models where BLT1 and BLT2 exhibit distinct and sometimes opposing roles in leukocyte recruitment and inflammatory mediator release [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIIL-260 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.